molecular formula C14H11F5N2O2 B4920223 2,3,4,5,6-PENTAFLUORO-N-[5-(2-METHYL-2-PROPANYL)-3-ISOXAZOLYL]BENZAMIDE

2,3,4,5,6-PENTAFLUORO-N-[5-(2-METHYL-2-PROPANYL)-3-ISOXAZOLYL]BENZAMIDE

Cat. No.: B4920223
M. Wt: 334.24 g/mol
InChI Key: WYUXLTPHPMYQGA-UHFFFAOYSA-N
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Description

2,3,4,5,6-PENTAFLUORO-N-[5-(2-METHYL-2-PROPANYL)-3-ISOXAZOLYL]BENZAMIDE is a fluorinated benzamide derivative. This compound is characterized by the presence of five fluorine atoms on the benzene ring and an isoxazole moiety attached to the amide nitrogen. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5,6-PENTAFLUORO-N-[5-(2-METHYL-2-PROPANYL)-3-ISOXAZOLYL]BENZAMIDE typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide and an alkyne.

    Introduction of the Pentafluorobenzamide Moiety: The pentafluorobenzamide can be prepared by reacting pentafluorobenzoyl chloride with an appropriate amine.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2,3,4,5,6-PENTAFLUORO-N-[5-(2-METHYL-2-PROPANYL)-3-ISOXAZOLYL]BENZAMIDE can undergo various types of chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The isoxazole ring can be subjected to oxidation or reduction, leading to different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Conditions typically involve the use of a base and a suitable solvent.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can produce different isoxazole derivatives.

Scientific Research Applications

2,3,4,5,6-PENTAFLUORO-N-[5-(2-METHYL-2-PROPANYL)-3-ISOXAZOLYL]BENZAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 2,3,4,5,6-PENTAFLUORO-N-[5-(2-METHYL-2-PROPANYL)-3-ISOXAZOLYL]BENZAMIDE involves its interaction with specific molecular targets. The fluorine atoms on the benzene ring can enhance the compound’s binding affinity to certain proteins or enzymes, leading to inhibition or modulation of their activity. The isoxazole ring can also participate in hydrogen bonding and other interactions, further contributing to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,3,4,5,6-Pentafluorobenzamide: Similar structure but lacks the isoxazole moiety.

    2,3,4,5,6-Pentafluoro-N-(3-nitrophenyl)benzamide: Contains a nitrophenyl group instead of the isoxazole ring.

    2,3,4,5,6-Pentafluoroacetophenone: Similar fluorinated benzene ring but with a different functional group.

Uniqueness

The presence of both the pentafluorobenzamide and isoxazole moieties in 2,3,4,5,6-PENTAFLUORO-N-[5-(2-METHYL-2-PROPANYL)-3-ISOXAZOLYL]BENZAMIDE makes it unique compared to other similar compounds. This combination of functional groups can result in distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-(5-tert-butyl-1,2-oxazol-3-yl)-2,3,4,5,6-pentafluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F5N2O2/c1-14(2,3)5-4-6(21-23-5)20-13(22)7-8(15)10(17)12(19)11(18)9(7)16/h4H,1-3H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYUXLTPHPMYQGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NO1)NC(=O)C2=C(C(=C(C(=C2F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F5N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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